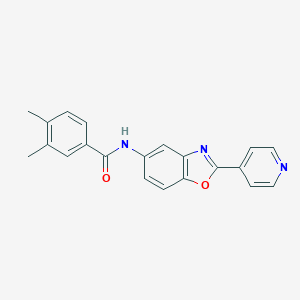![molecular formula C17H15BrN2O3 B278579 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. It is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide varies depending on its application. In the case of its anticancer activity, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its antibacterial and antiviral activity, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes or interfering with their replication processes. In the case of its use as a fluorescent probe, it has been shown to bind to specific biomolecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In the case of its anticancer activity, it has been shown to inhibit the growth of cancer cells and induce apoptosis without affecting normal cells. In the case of its antibacterial and antiviral activity, it has been shown to exhibit broad-spectrum activity against various bacterial and viral strains. In the case of its use as a fluorescent probe, it has been shown to selectively bind to specific biomolecules and emit fluorescence upon excitation.
实验室实验的优点和局限性
The advantages of using N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective choice for research. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it may be worthwhile to investigate its potential as a herbicide or insecticide. Finally, in material science, it may be worthwhile to investigate its potential use as a component in organic electronic devices.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to significant advancements in these fields and benefit society as a whole.
合成方法
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 3-bromo-4-methoxyaniline with 2-amino-4-bromo-5-methoxybenzoic acid in the presence of an appropriate coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanoyl chloride to yield the final product. Other methods involve the use of different starting materials or coupling agents, but the overall strategy remains similar.
科学研究应用
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where it has been shown to exhibit anticancer, antibacterial, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems. In the field of agriculture, it has been studied for its potential use as a herbicide or insecticide. In material science, it has been investigated for its potential use as a component in organic electronic devices.
属性
分子式 |
C17H15BrN2O3 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-3-16(21)19-11-5-7-15-13(9-11)20-17(23-15)10-4-6-14(22-2)12(18)8-10/h4-9H,3H2,1-2H3,(H,19,21) |
InChI 键 |
DODZPWOIMLWLMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
规范 SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


